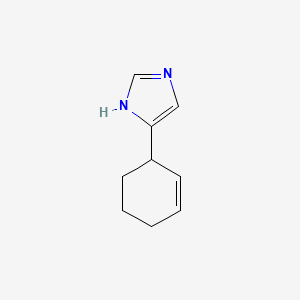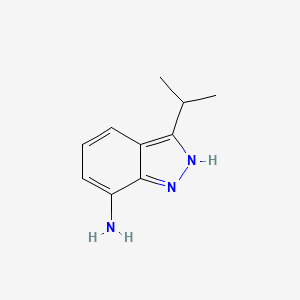
4-Amino-6-(ethoxycarbonyl)picolinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(ethoxycarbonyl)picolinic acid is a derivative of picolinic acid, a compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features an amino group at the 4-position and an ethoxycarbonyl group at the 6-position on the picolinic acid skeleton, making it a unique molecule with potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(ethoxycarbonyl)picolinic acid typically involves the functionalization of picolinic acid derivatives. One common method includes the introduction of the ethoxycarbonyl group via esterification, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-(ethoxycarbonyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethoxycarbonyl group can be reduced to yield corresponding alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-amino-6-(ethoxycarbonyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Picolinic Acid: The parent compound, known for its role in metal chelation and biological activity.
4-Amino-2-picolinic Acid: Similar structure but lacks the ethoxycarbonyl group, leading to different chemical properties and applications.
6-Ethoxycarbonyl-2-picolinic Acid:
Uniqueness: 4-Amino-6-(ethoxycarbonyl)picolinic acid is unique due to the presence of both the amino and ethoxycarbonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
4-amino-6-ethoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(14)7-4-5(10)3-6(11-7)8(12)13/h3-4H,2H2,1H3,(H2,10,11)(H,12,13) |
Clave InChI |
AONWPYOCMCPQGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=N1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


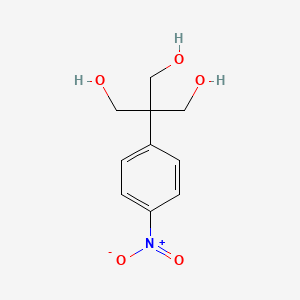

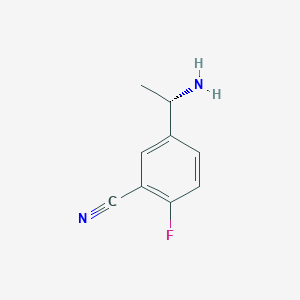

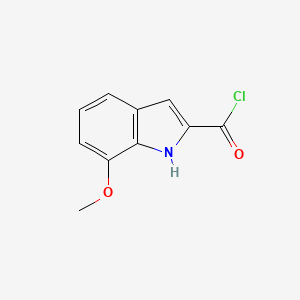
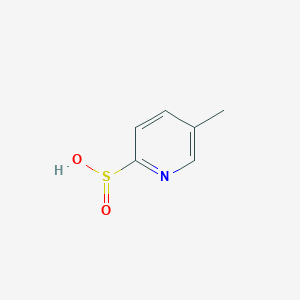

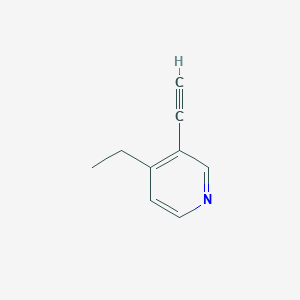
![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)


